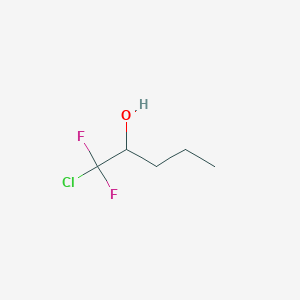
2,2-Dimethyl-4'-methoxy-2'-nitropropionanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol It is known for its unique structural features, which include a nitro group, a methoxy group, and a dimethyl-substituted propionanilide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide typically involves the nitration of 2,2-Dimethyl-4’-methoxypropionanilide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods
Industrial production of 2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: 2,2-Dimethyl-4’-amino-2’-nitropropionanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-4’-methoxypropionanilide
- 2,2-Dimethyl-4’-amino-2’-nitropropionanilide
- 2,2-Dimethyl-4’-chloro-2’-nitropropionanilide
Uniqueness
2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide is unique due to its combination of a nitro group, a methoxy group, and a dimethyl-substituted propionanilide core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N-(4-methoxy-2-nitrophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)11(15)13-9-6-5-8(18-4)7-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) |
Clé InChI |
XUQAIZCLVNCRPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
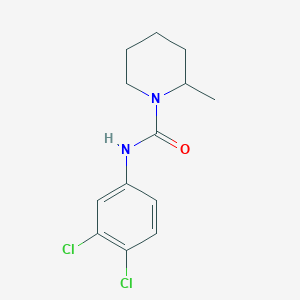
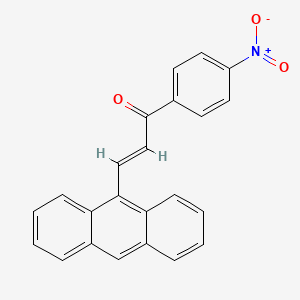
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)
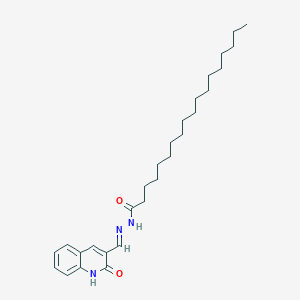

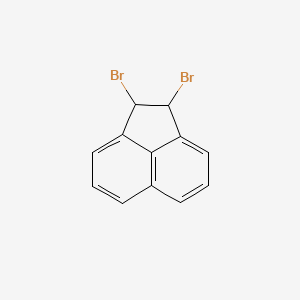


![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)
